

The Pharmacological Profile of Morpholinoethylnorpethidine: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpheridine*

Cat. No.: *B13415942*

[Get Quote](#)

Disclaimer: The pharmacological data presented in this document is primarily derived from a study conducted in 1956. Consequently, it lacks the modern quantitative metrics, such as receptor binding affinities (Ki) and in vitro potencies (EC50/IC50), that are standard in contemporary pharmacological profiles. This guide serves as a comprehensive summary of the historically available information.

Introduction

Morpholinoethylnorpethidine is a synthetic opioid analgesic belonging to the phenylpiperidine class of compounds. It is structurally related to pethidine (meperidine), a widely known opioid agonist. The primary body of research on the pharmacological effects of Morpholinoethylnorpethidine was published in 1956 by A.F. Green and N.B. Ward in the British Journal of Pharmacology and Chemotherapy. This document synthesizes the findings from this seminal work to provide a detailed overview of the compound's pharmacological profile as understood from the available historical data.

Pharmacological Effects

The 1956 study by Green and Ward investigated the analgesic and other central nervous system effects of Morpholinoethylnorpethidine in comparison to pethidine and morphine. The findings are summarized below.

Analgesic Activity

Morpholinoethynorpetididine was found to be a potent analgesic, with its efficacy varying between different animal models and methods of administration. The relative potencies of Morpholinoethynorpetididine, pethidine, and morphine are presented in Table 1.

Compound	Analgesic Potency Ratio (Morphine = 1)	Route of Administration	Animal Model
Morpholinoethynorpetididine	2.5	Subcutaneous	Mouse (Hot-Plate)
Pethidine	0.2	Subcutaneous	Mouse (Hot-Plate)
Morpholinoethynorpetididine	1.0	Subcutaneous	Rat (Tail-Flick)
Pethidine	0.1	Subcutaneous	Rat (Tail-Flick)

Table 1: Comparative Analgesic Potency of Morpholinoethynorpetididine

Effects on the Central Nervous System

Beyond its analgesic properties, Morpholinoethynorpetididine exhibited other effects on the central nervous system, as detailed in Table 2.

Effect	Observation	Comparison to Pethidine
Respiratory Depression	Present	Less pronounced than with morphine at equi-analgesic doses.
Sedation	Observed	Similar to pethidine.
Excitatory Effects	Minimal	Less likely to produce excitatory effects at higher doses.

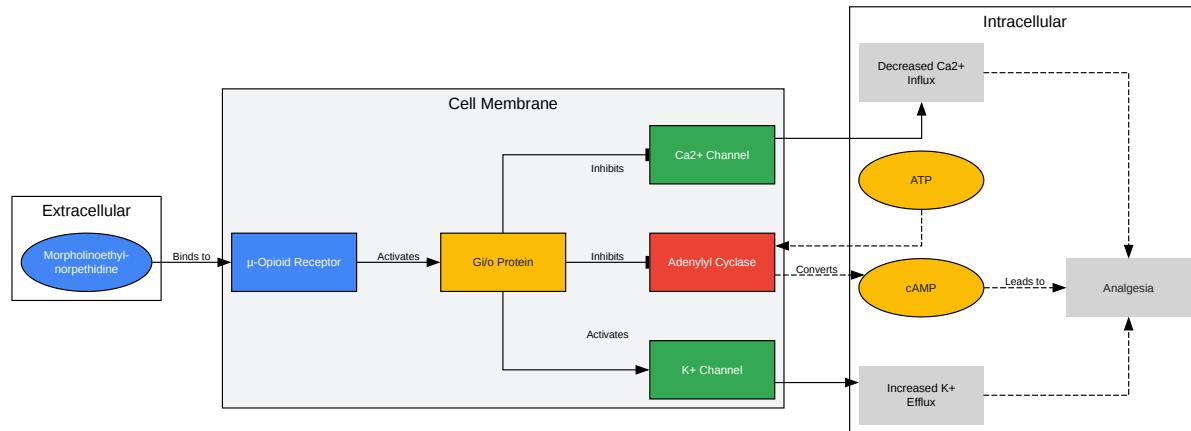
Table 2: Central Nervous System Effects of Morpholinoethynorpetididine

Experimental Protocols

The methodologies employed in the 1956 study by Green and Ward reflect the standard practices of that era for assessing the pharmacological properties of analgesic compounds.

Animals

The studies were conducted on mice and rats.

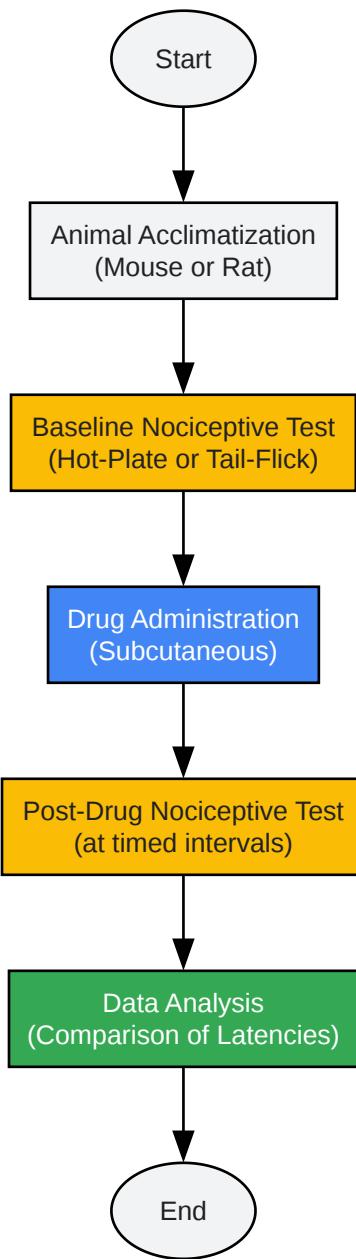

Analgesia Testing

The hot-plate test was used to measure the analgesic effect in mice. The apparatus consisted of a heated metal plate maintained at a constant temperature. The latency of the mice to react to the thermal stimulus (e.g., by licking their paws or jumping) was recorded before and after the administration of the test compound. An increase in the reaction time was indicative of an analgesic effect.

In rats, analgesia was assessed using the tail-flick test. A radiant heat source was focused on the rat's tail, and the time taken for the rat to flick its tail away from the heat was measured. The prolongation of this tail-flick latency following drug administration was used as a measure of analgesia.

Inferred Mechanism of Action and Signaling Pathway

As a pethidine analog, Morpholinoethylnorpethidine is presumed to exert its analgesic effects primarily through agonism at the μ -opioid receptor (MOR), a G-protein coupled receptor. The generalized signaling pathway for μ -opioid receptor activation is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized μ -opioid receptor signaling pathway for pethidine analogs.

Experimental Workflow

The general workflow for the *in vivo* analgesic assays described in the 1956 study is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo analgesic testing (based on Green and Ward, 1956).

Conclusion

Morpholinoethylnorpethidine is a potent analgesic of the phenylpiperidine class, demonstrating greater analgesic efficacy than pethidine in historical animal models. The available data from 1956 suggests a pharmacological profile characteristic of a μ -opioid receptor agonist, with accompanying effects on the central nervous system such as sedation and respiratory

depression. The absence of modern pharmacological studies, including receptor binding assays and in vitro functional assays, represents a significant gap in the understanding of this compound. Further research utilizing contemporary methodologies is necessary to fully elucidate the pharmacological profile of Morpholinoethylnorpethidine and to determine its potential for clinical development.

- To cite this document: BenchChem. [The Pharmacological Profile of Morpholinoethylnorpethidine: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13415942#pharmacological-profile-of-morpholinoethylnorpethidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com